molecular formula C12H15Cl2NO B3154999 4-[(3,4-Dichlorophenoxy)methyl]piperidine CAS No. 790205-11-7

4-[(3,4-Dichlorophenoxy)methyl]piperidine

Cat. No.: B3154999
CAS No.: 790205-11-7
M. Wt: 260.16 g/mol
InChI Key: OQISLCLADOWXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dichlorophenoxy)methyl]piperidine (CAS: 790205-11-7; Molecular Formula: C₁₂H₁₅Cl₂NO) is a piperidine derivative featuring a 3,4-dichlorophenoxy group attached to the piperidine ring via a methylene (-CH₂-) bridge.

Properties

IUPAC Name

4-[(3,4-dichlorophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQISLCLADOWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 3,4-dichlorophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(3,4-Dichlorophenoxy)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

The electronic and steric effects of substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Differences vs. Target Compound
4-[(3-Bromophenoxy)methyl]piperidine HCl -Br (3-position) 306.64 1185301-29-4 Bromine substituent increases molecular weight and polarizability .
4-[(3-Chlorophenoxy)methyl]piperidine HCl -Cl (3-position) 262.18 1185297-69-1 Single chlorine reduces steric bulk compared to 3,4-dichloro substitution .
4-(3,4-Dichlorophenoxy)piperidine Direct phenoxy linkage 246.13 245057-73-2 Lacks methylene bridge; shorter chain alters conformational flexibility .
4-(2,4-Dichlorophenoxy)piperidine -Cl (2,4-positions) 246.13 367501-06-2 Positional isomerism may affect receptor binding selectivity .

Key Observations :

  • The methylene bridge in the target compound enhances rotational freedom compared to direct phenoxy-linked analogs like 4-(3,4-Dichlorophenoxy)piperidine .
  • Halogen substitution (Cl vs. Br) impacts lipophilicity and metabolic stability, with brominated analogs showing higher molecular weights .

Piperidine Ring Modifications

Variations in the piperidine scaffold influence bioactivity:

Compound Name Modification Molecular Weight CAS Number Pharmacological Relevance
GR38414 (K-opioid agonist) (3,4-Dichlorophenyl)acetyl group 477.36 - Demonstrates high affinity for κ-opioid receptors, highlighting the role of acetylated piperidines in analgesia .
Paroxetine Hydrochloride Methylenedioxyphenoxy group 365.83 78246-49-8 Clinically used SSRI; structural similarity underscores piperidine's versatility in CNS drug design .
4-(3,4-Dichlorobenzyl)piperidine HCl Benzyl linkage 244.16 220772-32-7 Benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Key Observations :

  • Acetylation or benzylation of the piperidine nitrogen (e.g., GR38414) introduces hydrogen-bonding motifs critical for receptor interactions .
  • The methylenedioxyphenoxy group in paroxetine illustrates how electron-rich substituents can enhance serotonin reuptake inhibition .

Physicochemical Properties

Solubility and Stability :

  • Hydrochloride salts (e.g., 4-[(3-Chlorophenoxy)methyl]piperidine HCl) exhibit improved aqueous solubility compared to free bases, aiding formulation .
  • The methylene bridge in 4-[(3,4-Dichlorophenoxy)methyl]piperidine may reduce crystallinity, enhancing solubility in organic solvents .

Biological Activity

4-[(3,4-Dichlorophenoxy)methyl]piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a dichlorophenoxy group, has been investigated for its interactions with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in significant biochemical effects. The precise pathways through which this compound exerts its effects depend on the biological system under investigation.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that piperidine derivatives, including this compound, can possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Potential : Preliminary investigations suggest that piperidine derivatives may have anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance cytotoxicity against cancer cell lines .
  • Neuropharmacological Effects : The compound may influence the central nervous system, potentially serving as a local anesthetic or having antiarrhythmic properties. These effects are linked to its interaction with neurotransmitter systems and ion channels .

Case Studies

  • Antimycobacterial Activity : A recent study evaluated piperidine derivatives as inhibitors of MenA, an enzyme crucial for the biosynthesis of menaquinone in Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of bacterial growth .
  • Enzyme Inhibition : Another study utilized computer-aided drug design to predict the activity spectra of new piperidine derivatives. The results indicated that these compounds could inhibit various enzymes and receptors involved in different diseases, supporting their potential as therapeutic agents .

Table 1: Biological Activity Overview of Piperidine Derivatives

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAntimicrobial13–22Effective against multiple bacterial strains
Piperidine Derivative AAnticancer8–10Cytotoxicity against ovarian cancer cells
Piperidine Derivative BEnzyme Inhibition (MenA)12–22Significant inhibition of M. tuberculosis
Piperidine Derivative CNeuropharmacological Effects-Potential local anesthetic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(3,4-Dichlorophenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.